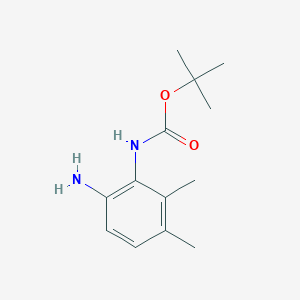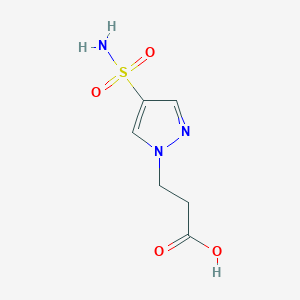
(6-Amino-2,3-dimethyl-phenyl)-carbamic acid tert-butyl ester
Descripción general
Descripción
(6-Amino-2,3-dimethyl-phenyl)-carbamic acid tert-butyl ester (6-ADTBE) is a synthetic compound that has been used extensively in scientific research and in the development of new drugs. 6-ADTBE is an amide derivative of the amino acid phenylalanine and has been used as a model compound to study the structure and properties of amide derivatives. It has been used in studies of enzyme catalysis, protein folding, and drug design. 6-ADTBE has also been used in studies of biochemical and physiological effects, and its potential applications in the laboratory.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Asymmetric Synthesis : Yang, Pan, and List (2009) described the synthesis of a related compound, Tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate, via asymmetric Mannich reaction. This synthesis method is relevant for producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Crystallographic Studies : Kant, Singh, and Agarwal (2015) conducted synthetic and crystallographic studies on a similar compound, (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. These studies contribute to understanding the molecular structure and crystallization behavior of similar carbamate compounds (Kant, Singh, & Agarwal, 2015).
Chemical Synthesis and Analysis : Various studies have focused on the synthesis and analysis of related carbamic acid tert-butyl esters, exploring their chemical properties and potential applications in medicinal chemistry and materials science. For instance, Hao et al. (2000) discussed the synthesis of quinazolic acid derivatives (Hao, Ohkura, Amii, & Uneyama, 2000), and Kocaokutgen et al. (2005) explored the spectroscopic and thermal properties of an azo-ester dye containing tert-butyl phenyl groups (Kocaokutgen, Gür, Soylu, & Lönnecke, 2005).
Pharmacological and Biological Applications
Pharmacological Action Studies : Early studies like those by Aeschlimann and Reinert (1931) explored the pharmacological actions of carbamic esters, including their toxicities and effects on physiological processes (Aeschlimann & Reinert, 1931).
Synthesis for Anticancer Agents : Kumar et al. (2009) synthesized functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, for evaluating their cytotoxicity against human cancer cell lines, demonstrating the potential of similar compounds in cancer treatment (Kumar et al., 2009).
Propiedades
IUPAC Name |
tert-butyl N-(6-amino-2,3-dimethylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-8-6-7-10(14)11(9(8)2)15-12(16)17-13(3,4)5/h6-7H,14H2,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFHZHLFHONCBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Amino-2,3-dimethyl-phenyl)-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517969.png)
![3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1517970.png)
![4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1517972.png)
![Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1517973.png)


![6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1517983.png)




